molecular formula C18H13N3OS B5546666 N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide

Cat. No.: B5546666
M. Wt: 319.4 g/mol
InChI Key: QOJBRKRLGPSKQR-UHFFFAOYSA-N
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Description

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. This compound features an imidazo[1,2-a]pyridine core, a privileged structure in drug discovery known for its diverse biological activities . Recent scientific investigations highlight the strong potential of imidazo[1,2-a]pyridine derivatives as potent and balanced inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) . Activating FLT3 mutations are detected in approximately 30% of AML cases and are associated with poor prognosis, making the development of effective inhibitors a key research area . While first and second-generation FLT3 inhibitors exist, their clinical efficacy is often limited by the emergence of drug-resistant secondary mutations, such as those at the D835 and F691 positions . The imidazo[1,2-a]pyridine scaffold serves as a versatile template for designing novel compounds aimed at overcoming this drug resistance. In these inhibitors, the scaffold is known to bind to the hinge region of the kinase domain, forming critical hydrogen bonds that underlie its mechanism of action . Research into related analogues demonstrates that structural optimization of this core can lead to compounds with improved potency and a balanced inhibitory profile against both FLT3-ITD and its challenging secondary mutants, including the gilteritinib-resistant FLT3-ITD/F691L . This makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues for relapsed or refractory AML and contributes to the foundational work of designing next-generation targeted therapies.

Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJBRKRLGPSKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination reactions. The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The process is metal-free and occurs under mild conditions, making it an efficient and environmentally friendly method.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising inhibitory effects on FLT3 (FMS-like tyrosine kinase 3), which is significant in the treatment of acute myeloid leukemia (AML). For instance, modifications to the imidazo[1,2-a]pyridine scaffold have led to the discovery of compounds that inhibit both FLT3 and its drug-resistant mutants effectively .

Case Study: FLT3 Inhibitors
A study demonstrated that certain derivatives showed balanced inhibition against FLT3 internal tandem duplications (FLT3-ITD) and secondary mutations, which are often resistant to existing therapies like gilteritinib. This highlights the potential of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide as a scaffold for developing new anticancer agents .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The potential anti-inflammatory activity could position it as a candidate for treating conditions characterized by excessive inflammation .

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science due to its electronic properties. The thiophene moiety contributes to the compound's ability to participate in charge transfer processes, making it a candidate for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, it may interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathways, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Thiophene-2-carboxamide vs. Acetamide

The substitution of the acetamide group (as in N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide) with thiophene-2-carboxamide alters hydrogen-bonding patterns and molecular packing. The acetamide derivative forms intramolecular N3—H3n···N1 hydrogen bonds, creating isolated columns along the crystallographic b-axis .

Compound Key Structural Feature Hydrogen Bonding Torsion Angle (Imidazopyridine-Phenyl)
N-(2-phenylimidazo[...])acetamide Acetamide at C3 N3—H3n···N1 9.04°
Target compound (thiophene-carboxamide) Thiophene-2-carboxamide at C3 Not reported (likely disrupted) Expected >9.04° (steric hindrance)
Thiophene-2-carboxamide vs. Sulfur-Containing Derivatives

Sulfur-containing analogs, such as bis(2-phenylimidazo[1,2-a]pyridin-3-yl)sulfanes (e.g., 4g–4n ), exhibit distinct reactivity and yields. For example:

  • Bis(6-methyl-2-phenylimidazo[...])sulfane (4g ) is synthesized in 40.92% yield .
  • Thioether derivatives (e.g., 3a–3g ) achieve higher yields (63–82%) via BCl3-mediated C–S bond formation .

Data Tables

Table 1: Yields and Characterization of Key Analogs

Compound Substituent Yield Characterization Ref.
Bis(6-chloro-2-phenylimidazo[...])sulfane (4i ) Cl at C6, bis-sulfane at C3 7.6% HRMS
2-Phenyl-3-((pyridin-2-ylthio)methyl)imidazo[...] (3a ) Thioether at C3 68% NMR, ESI-HRMS
N-(2-phenylimidazo[...])acetamide Acetamide at C3 Not reported X-ray crystallography
Target compound Thiophene-2-carboxamide at C3 Not reported Likely NMR/HRMS

Table 2: Structural and Electronic Effects

Feature Target Compound Acetamide Analog Bis-Sulfane Analog
Hydrogen Bonding Moderate (carboxamide) Strong (N–H···N) Weak (sulfur-sulfur)
Conformational Flexibility Restricted (thiophene bulk) Rigid (planar acetamide) Flexible (sulfane linkage)
Synthetic Accessibility Moderate (requires carboxamide coupling) High (simple condensation) Low (challenging bis-sulfane)

Biological Activity

N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The compound's molecular formula is C18H13N3OSC_{18}H_{13}N_3OS, with a molecular weight of approximately 319.38 g/mol. Its structural features include an imidazo[1,2-a]pyridine core fused with a thiophene ring, which is crucial for its biological interactions.

PropertyValue
Molecular Formula C18H13N3OS
Molecular Weight 319.38 g/mol
IUPAC Name This compound
CAS Number 312623-31-7

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential anti-inflammatory properties that may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine structures can inhibit FLT3 mutations associated with acute myeloid leukemia (AML). The binding interactions of these compounds within the FLT3 receptor highlight their potential as targeted cancer therapies .
  • Antimicrobial Properties : Preliminary studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, some derivatives have shown effective inhibition against strains such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components:

  • Aromatic Substituents : The presence of electron-withdrawing or electron-donating groups on the phenyl ring can enhance the compound's lipophilicity and biological activity.
  • Core Modifications : Variations in the imidazo[1,2-a]pyridine core have been linked to improved potency against specific targets, particularly in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold could lead to compounds with enhanced potency against FLT3-positive AML cells. The binding affinity and selectivity for FLT3 were significantly improved through strategic substitutions .
  • Antimicrobial Testing : A series of compounds derived from similar scaffolds were evaluated for their antimicrobial properties using microdilution methods. Results indicated promising activities against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL .

Q & A

Q. Critical Considerations :

  • Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction efficiency and crystallinity of the product .
  • Substituents on the imidazo[1,2-a]pyridine ring influence reaction kinetics and yield.

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 8.5–13.5° between thiophene and phenyl groups) and hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify regioselectivity in substitution patterns. For example, the thiophene carbonyl signal appears at ~165 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.

Practical Tip : Use deuterated DMSO for solubility in NMR, as aromatic protons may exhibit complex splitting due to restricted rotation .

Basic: What pharmacological screening methods are used to evaluate its bioactivity?

Methodological Answer:

  • COX-2 Inhibition Assays : Cell-based assays (e.g., human whole-blood COX-2 inhibition) measure IC₅₀ values. Derivatives with sulfonyl or methyl groups on the phenyl ring show enhanced selectivity for COX-2 over COX-1 .
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity. Thiophene carboxamides often exhibit moderate activity (IC₅₀ ~10–50 μM) .
  • Anti-inflammatory Models : In vivo murine models (e.g., carrageenan-induced paw edema) quantify reduction in inflammation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:

  • Orthogonal Assays : Cross-validate results using both enzymatic (e.g., recombinant COX-2) and cell-based assays .
  • Metabolic Stability Testing : Assess if discrepancies arise from differential metabolism (e.g., CYP450 interactions) using liver microsomes.
  • Crystallographic Analysis : Compare bioactive conformations (e.g., dihedral angles in COX-2 binding pockets) to rule out structural mismatches .

Case Study : A derivative with a morpholine substituent showed conflicting COX-2 inhibition data; crystallography revealed steric hindrance in one polymorphic form .

Advanced: What computational approaches guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking : Predict binding modes in target proteins (e.g., COX-2 or CDK2). The thiophene carbonyl group often forms hydrogen bonds with Arg120 in COX-2 .
  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps). Electron-withdrawing groups on the phenyl ring enhance electrophilic reactivity .
  • QSAR Models : Use Hammett constants or logP values to correlate substituent effects with bioactivity. For example, para-substituted sulfonyl groups improve COX-2 affinity by 2–3 kcal/mol .

Advanced: How are supramolecular interactions exploited in material science applications?

Methodological Answer:

  • Non-Classical Hydrogen Bonding : Weak C–H⋯O/S interactions guide crystal packing, enabling design of porous frameworks for gas storage .
  • Optoelectronic Tuning : Thiophene-imidazo[1,2-a]pyridine hybrids exhibit tunable fluorescence via π-stacking; emission maxima shift with solvent polarity (Δλ ~20–40 nm) .
  • Coordination Polymers : Metal ions (e.g., Pd²⁺) bind to the pyridyl nitrogen, forming 1D or 2D networks for catalytic applications .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) during amidation .
  • Microwave-Assisted Synthesis : Reduces reaction time for imidazo[1,2-a]pyridine formation from 12 hours to 30 minutes .
  • Directing Group Optimization : Bulky ligands (e.g., 2-methoxyethyl) improve regioselectivity in Pd-catalyzed C–H activation, reducing purification steps .

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